2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide is a chemical compound with the molecular formula C17H16N3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide typically involves the reaction of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiazole ring, which is known for its biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
2-(4-Chlorophenyl)-1,3-thiazol-4-yl)acetic acid: Contains a chlorophenyl group, which may alter its biological activity.
Thiazol-2-yl-acetic acid: A simpler thiazole derivative with different substituents.
Uniqueness
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetohydrazide is unique due to the presence of both the thiazole ring and the hydrazide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)13-9-5-2-6-10-13/h1-10H,11,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXOGBIFTJUYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.